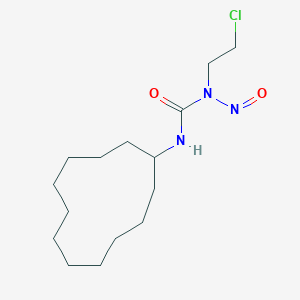
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea (CCNU) is a chemotherapy drug that belongs to the nitrosourea class of alkylating agents. It is used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. CCNU is a potent DNA-damaging agent that works by cross-linking DNA strands, leading to cell death.
Wirkmechanismus
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea works by cross-linking DNA strands, leading to the formation of interstrand and intrastrand cross-links. This process prevents DNA replication and transcription, leading to cell death. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is also known to induce DNA damage response pathways, leading to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has several biochemical and physiological effects on cancer cells. It induces DNA damage and activates DNA damage response pathways, leading to cell cycle arrest and apoptosis. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea also inhibits the activity of DNA repair enzymes, leading to increased DNA damage and cell death. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has been shown to induce oxidative stress and inflammation, leading to further cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is a potent DNA-damaging agent that is widely used in cancer research. Its advantages include its ability to induce DNA damage and activate DNA damage response pathways, making it an effective tool to study cancer cell biology. However, its limitations include its toxicity and potential side effects, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea research. One direction is to investigate its potential in combination with other chemotherapy drugs to increase its efficacy. Another direction is to study its potential in treating other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanisms of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea-induced DNA damage and cell death, which could lead to the development of more effective cancer treatments.
Synthesemethoden
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is synthesized by reacting 1-(2-chloroethyl)-3-cyclododecene with nitrous acid. The reaction leads to the formation of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea, which is purified by recrystallization. The yield of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea synthesis is moderate, and the process requires careful handling of hazardous chemicals.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has been extensively studied for its anti-tumor activity. It has been shown to be effective in the treatment of various types of cancer, including glioblastoma multiforme, Hodgkin's lymphoma, and multiple myeloma. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is often used in combination with other chemotherapy drugs to increase its efficacy. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has also been used in preclinical studies to investigate its potential in treating other diseases, such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
CAS-Nummer |
13909-14-3 |
|---|---|
Produktname |
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea |
Molekularformel |
C15H28ClN3O2 |
Molekulargewicht |
317.85 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-cyclododecyl-1-nitrosourea |
InChI |
InChI=1S/C15H28ClN3O2/c16-12-13-19(18-21)15(20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,20) |
InChI-Schlüssel |
GTKDEBRRAOOCCY-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
C1CCCCCC(CCCCC1)NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
13909-14-3 |
Synonyme |
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



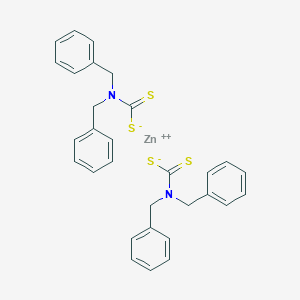
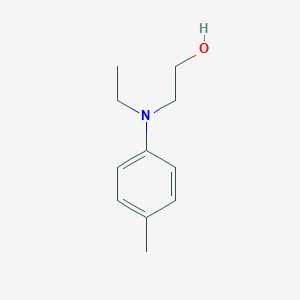
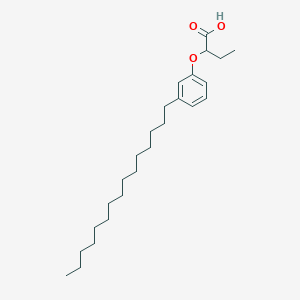
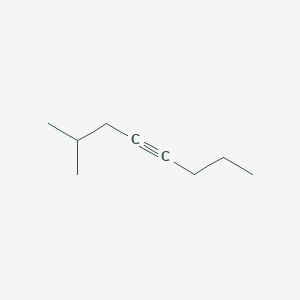
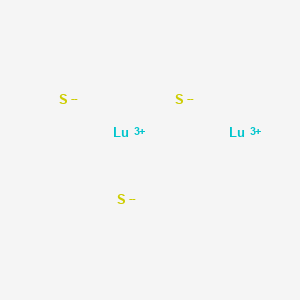

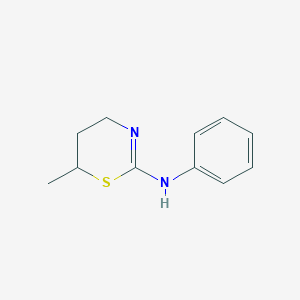
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
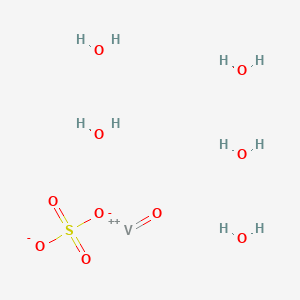
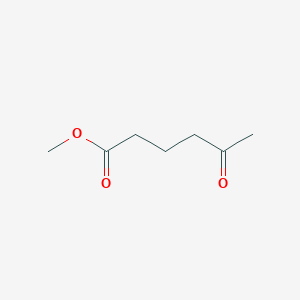
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

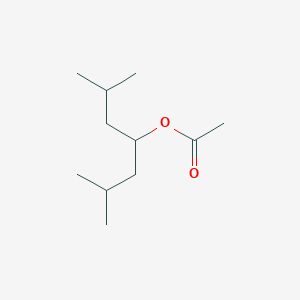
![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)